molecular formula C12H15ClN2O B252792 N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]acetamide

N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]acetamide

Cat. No. B252792
M. Wt: 238.71 g/mol
InChI Key: XYTUHXGEXHPHBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]acetamide, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CPP is a derivative of phencyclidine (PCP), a well-known dissociative anesthetic drug. However, CPP does not possess the same psychoactive properties as PCP and is primarily used for scientific research purposes.

Mechanism of Action

N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]acetamide acts as an antagonist at the NMDA receptor, binding to the receptor and preventing the activation of the receptor by glutamate. This blockade of the receptor leads to a reduction in the influx of calcium ions into the cell, which is necessary for the initiation of long-term potentiation (LTP) and synaptic plasticity, two processes that are essential for learning and memory.
Biochemical and Physiological Effects
N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]acetamide has been shown to have a range of biochemical and physiological effects. In animal studies, N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]acetamide has been found to induce a state of dissociation, characterized by immobility, catalepsy, and reduced pain sensitivity. N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]acetamide has also been shown to have neuroprotective effects, reducing the damage caused by ischemia and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]acetamide in lab experiments is its ability to induce a state of dissociation in experimental animals, making it a useful tool for studying the mechanisms of memory and learning. However, N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]acetamide has some limitations, including its potential toxicity and the difficulty in obtaining pure N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]acetamide. Additionally, the use of N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]acetamide in animal experiments raises ethical concerns, as the drug can induce a state of dissociation that may be distressing for the animals.

Future Directions

There are several future directions for research on N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]acetamide, including its potential use in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further studies are needed to understand the mechanisms underlying the neuroprotective effects of N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]acetamide and to explore its potential as a therapeutic agent for traumatic brain injury. Finally, the development of new synthesis methods for N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]acetamide could improve its availability and purity, making it a more widely used tool in scientific research.

Synthesis Methods

N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]acetamide can be synthesized through several methods, including the reaction of 3-chloro-4-hydroxyacetophenone with pyrrolidine and ammonium chloride. The resulting product is then purified through recrystallization to obtain N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]acetamide in its pure form.

Scientific Research Applications

N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]acetamide has been used extensively in scientific research for its ability to block the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor that plays a crucial role in learning and memory processes. By blocking the NMDA receptor, N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]acetamide can induce a state of dissociation in experimental animals, making it a useful tool for studying the mechanisms of memory and learning.

properties

Product Name

N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]acetamide

Molecular Formula

C12H15ClN2O

Molecular Weight

238.71 g/mol

IUPAC Name

N-(3-chloro-4-pyrrolidin-1-ylphenyl)acetamide

InChI

InChI=1S/C12H15ClN2O/c1-9(16)14-10-4-5-12(11(13)8-10)15-6-2-3-7-15/h4-5,8H,2-3,6-7H2,1H3,(H,14,16)

InChI Key

XYTUHXGEXHPHBQ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=C(C=C1)N2CCCC2)Cl

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)N2CCCC2)Cl

Origin of Product

United States

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